molecular formula C16H14N2 B14293851 Pyridine, 4,4'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- CAS No. 118464-76-9

Pyridine, 4,4'-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis-

Cat. No.: B14293851
CAS No.: 118464-76-9
M. Wt: 234.29 g/mol
InChI Key: KELBNMIGZKCXGR-UHFFFAOYSA-N
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Description

Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. Pyridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining smaller molecules to form the desired compound.

    Cyclization Reactions: Forming the pyridine ring structure.

    Functional Group Modifications: Introducing or modifying functional groups to achieve the final structure.

Industrial Production Methods

Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- involves its interaction with molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate biological responses.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- may include other pyridine derivatives, such as:

    Pyridine-2,6-dicarboxylic acid: Known for its chelating properties.

    4-Methylpyridine: Used in the synthesis of various chemicals.

    2,4,6-Trimethylpyridine: Known for its use in organic synthesis.

Uniqueness

The uniqueness of Pyridine, 4,4’-(1E,3E,5E)-1,3,5-hexatriene-1,6-diylbis- lies in its specific structure and the resulting chemical properties

Properties

CAS No.

118464-76-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4-(6-pyridin-4-ylhexa-1,3,5-trienyl)pyridine

InChI

InChI=1S/C16H14N2/c1(3-5-15-7-11-17-12-8-15)2-4-6-16-9-13-18-14-10-16/h1-14H

InChI Key

KELBNMIGZKCXGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C=CC=CC=CC2=CC=NC=C2

Origin of Product

United States

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